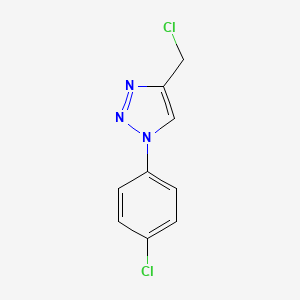

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the triazole ring

Vorbereitungsmethoden

The synthesis of 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with propargyl chloride under copper(I) catalysis to yield the desired triazole compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

Analyse Chemischer Reaktionen

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, have shown significant antimicrobial activity. The compound's structure allows it to interact with biological targets effectively. Research indicates that triazoles can exhibit potent antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The triazole scaffold is increasingly recognized for its anticancer potential. Compounds derived from triazoles have been identified as selective inhibitors of various kinases involved in cancer progression. Specifically, derivatives of this compound have been explored for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis .

Case Study: Antiviral Activity

A notable study highlighted the antiviral efficacy of triazole derivatives against SARS-CoV-2. The compound's ability to disrupt viral replication pathways positions it as a candidate for further investigation in antiviral drug development .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The chlorinated derivatives have been particularly effective against a range of phytopathogenic fungi. Research has indicated that this compound exhibits strong fungicidal activity, making it a valuable asset in crop protection strategies .

Material Science Applications

Corrosion Inhibition

Recent studies have explored the use of triazole compounds as corrosion inhibitors for metals. For example, this compound has demonstrated efficacy in preventing corrosion of aluminum alloys in acidic environments. This application is particularly relevant for industries where metal durability is critical .

Data Tables

| Application Area | Specific Use Case | Observed Activity/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Properties | Inhibits c-Met kinases | |

| Antiviral Activity | Disrupts SARS-CoV-2 replication | |

| Agricultural | Fungicides | Effective against phytopathogenic fungi |

| Material Science | Corrosion Inhibition | Prevents corrosion of aluminum alloys |

Wirkmechanismus

The mechanism of action of 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions contribute to the compound’s biological activities and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group.

4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a chlorine atom on the phenyl ring may influence the compound’s properties.

Biologische Aktivität

4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antifungal, antibacterial, antiviral, and anticancer agent. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₉H₈ClN₃

- Molecular Weight : 193.63 g/mol

- CAS Number : 1341039-29-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that triazole compounds exhibit notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, including resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 μg/mL |

| Escherichia coli | 0.125 - 16 μg/mL |

| Pseudomonas aeruginosa | 0.125 - 16 μg/mL |

The above data indicates that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

2. Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been tested against various fungi with promising results.

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 0.5 - 8 μg/mL |

| Aspergillus niger | 0.25 - 4 μg/mL |

These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by resistant strains .

3. Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance anticancer activity, suggesting avenues for further research and optimization .

The biological activity of triazoles often involves inhibition of specific enzymes or pathways within microbial and cancerous cells:

- Enzyme Inhibition : Triazoles typically inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.

- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of triazole compounds in clinical settings:

- A study published in Pharmaceuticals demonstrated that a derivative of the compound exhibited potent activity against multidrug-resistant Staphylococcus aureus, outperforming traditional antibiotics .

- In vitro studies reported by MDPI indicated that modifications to the triazole structure significantly enhanced its anticancer properties against various cell lines, suggesting potential for drug development targeting specific cancers .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-(4-chlorophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUZQOULZWELPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.